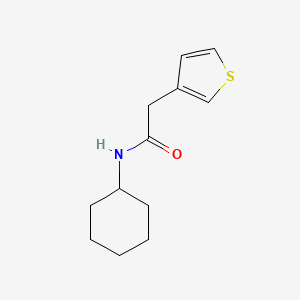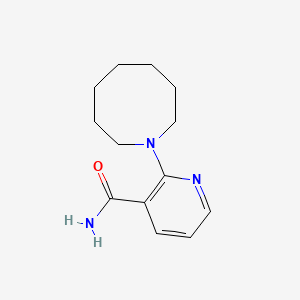
4-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. It also exhibits neuroprotective effects by inhibiting the aggregation of beta-amyloid and alpha-synuclein proteins.
Biochemical and Physiological Effects:
4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory and antioxidant effects. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide in lab experiments is its potent anticancer and neuroprotective effects. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide involves the reaction between 1-benzylpiperazine and cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-(3-methylphenyl)amine to produce the final product.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-3-2-4-14(11-12)17-16(21)19-9-7-18(8-10-19)15(20)13-5-6-13/h2-4,11,13H,5-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPIDVMGYHWTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)



